3-Amino-6-cyclopropylpyrazine-2-carbonitrile
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Overview
Description
3-Amino-6-cyclopropylpyrazine-2-carbonitrile is an organic compound with a unique structure that includes an amino group, a cyclopropyl group, and a pyrazine ring with a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-cyclopropylpyrazine-2-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyanopyrazine with cyclopropylamine in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-cyclopropylpyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Primary amines.
Substitution: Various substituted pyrazine derivatives.
Scientific Research Applications
3-Amino-6-cyclopropylpyrazine-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Industry: The compound can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Amino-6-cyclopropylpyrazine-2-carbonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cyclopropyl group can enhance the compound’s binding affinity. The carbonitrile group can participate in various chemical reactions, making the compound versatile in its applications.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-6-bromopyrazine-2-carbonitrile
- 2-Amino-3-cyano-5-bromopyrazine
- 3-Amino-6-bromopyrazinecarbonitrile
Uniqueness
3-Amino-6-cyclopropylpyrazine-2-carbonitrile is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability and reactivity, making it a valuable intermediate in various synthetic pathways.
Properties
CAS No. |
17890-83-4 |
---|---|
Molecular Formula |
C8H8N4 |
Molecular Weight |
160.18 |
IUPAC Name |
3-amino-6-cyclopropylpyrazine-2-carbonitrile |
InChI |
InChI=1S/C8H8N4/c9-3-6-8(10)11-4-7(12-6)5-1-2-5/h4-5H,1-2H2,(H2,10,11) |
InChI Key |
WCVNQQVUTUIGMY-UHFFFAOYSA-N |
SMILES |
C1CC1C2=CN=C(C(=N2)C#N)N |
Synonyms |
Pyrazinecarbonitrile, 3-amino-6-cyclopropyl- (8CI) |
Origin of Product |
United States |
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